3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenones. This compound is characterized by a fused ring system that includes a furan ring and a chromenone moiety, with a fluorophenyl and a methyl group attached at specific positions. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions One common method includes the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts to form chromenone derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one: This compound has a phenyl group instead of a methyl group, leading to different chemical and biological properties.
3-(4-fluorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one: The presence of a propyl group instead of a methyl group can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
3-(4-fluorophenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H11FO3 |
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Molecular Weight |
294.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H11FO3/c1-10-6-18(20)22-17-8-16-14(7-13(10)17)15(9-21-16)11-2-4-12(19)5-3-11/h2-9H,1H3 |
InChI Key |
BODHZGQRPOLBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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